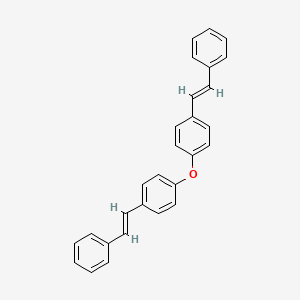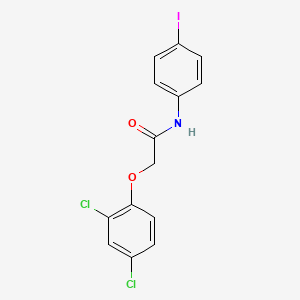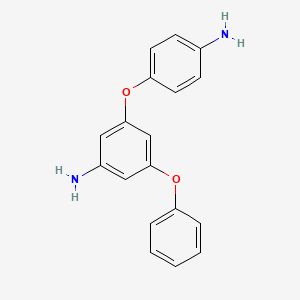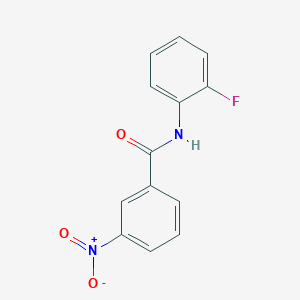
4,4'-Distyryldiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-ジスチリルジフェニルエーテルは、ジフェニルエーテルコアに2つのスチリル基が結合した有機化合物です。この化合物は、その独特の構造特性により、科学研究や産業応用のさまざまな分野で注目されています。
準備方法
合成経路と反応条件: 4,4'-ジスチリルジフェニルエーテルの合成には、通常、特定の条件下でジフェニルエーテルとスチレンを反応させることが含まれます。一般的な方法の1つには、パラジウム触媒を用いたヘック反応があり、ジフェニルエーテルがパラジウム触媒とトリエチルアミンなどの塩基の存在下でスチレンと反応します。反応は通常、目的生成物の形成を促進するために、高温(約100〜150°C)で行われます。
工業生産方法: 産業的には、4,4'-ジスチリルジフェニルエーテルの製造には、一貫した品質と収率を確保するために、連続式反応器が使用される場合があります。高度な触媒系と最適化された反応条件を使用することで、合成プロセスを効率化し、大規模生産に適したものにすることができます。
化学反応の分析
反応の種類: 4,4'-ジスチリルジフェニルエーテルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができ、対応するケトンまたはカルボン酸が生成されます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができ、スチリル基の水素化によりジフェニルエタン誘導体が生成されます。
置換: 電気求核置換反応は、芳香環で起こり、臭素または塩素などの試薬を使用して、ハロゲンまたは他の置換基を導入することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)
還元: 水素ガス(H2)、パラジウム触媒(Pd / C)
置換: 臭素(Br2)、塩素(Cl2)
生成される主な生成物:
酸化: ケトン、カルボン酸
還元: ジフェニルエタン誘導体
置換: ハロゲン化ジフェニルエーテル
科学的研究の応用
4,4'-ジスチリルジフェニルエーテルは、科学研究において幅広い用途があり、次のものが含まれます。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。また、反応機構と触媒の研究にも用いられています。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 特に新規治療薬の設計において、薬物開発における潜在的な用途について検討されています。
産業: 特定の特性を持つポリマー、染料、その他の材料の製造に使用されています。
作用機序
4,4'-ジスチリルジフェニルエーテルの作用機序には、さまざまな分子標的および経路との相互作用が関与しています。この化合物は、特定の受容体または酵素に結合してその活性を調節するリガンドとして作用する可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、潜在的な抗がん効果をもたらす可能性があります。さらに、その構造特性により、細胞膜と相互作用し、その完全性と機能に影響を与えることができます。
類似の化合物:
ジフェニルエーテル: スチリル基のない単純なアナログで、難燃剤の製造や熱伝達流体として使用されます。
4,4'-ジヒドロキシジフェニルエーテル: スチリル基の代わりにヒドロキシル基が含まれており、ポリマーの合成や有機合成の中間体として使用されます。
4,4'-ジニトロジフェニルエーテル: ニトロ基が含まれており、染料やその他の化学物質の製造の中間体として使用されます。
独自性: 4,4'-ジスチリルジフェニルエーテルは、スチリル基の存在により、独特の化学的および物理的特性を付与されているため、ユニークです。これらの基は、化合物の反応性を高め、研究や産業における特定の用途に適したものにします。さまざまな化学変換を起こす能力と、潜在的な生物活性は、他の類似の化合物との区別点となっています。
類似化合物との比較
Diphenyl ether: A simpler analog without the styryl groups, used in the production of flame retardants and as a heat transfer fluid.
4,4’-Dihydroxydiphenyl ether: Contains hydroxyl groups instead of styryl groups, used in the synthesis of polymers and as an intermediate in organic synthesis.
4,4’-Dinitrodiphenyl ether: Contains nitro groups, used as an intermediate in the production of dyes and other chemicals.
Uniqueness: 4,4’-Distyryldiphenyl ether is unique due to the presence of styryl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and make it suitable for specific applications in research and industry. Its ability to undergo various chemical transformations and its potential biological activities further distinguish it from other similar compounds.
特性
分子式 |
C28H22O |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
1-[(E)-2-phenylethenyl]-4-[4-[(E)-2-phenylethenyl]phenoxy]benzene |
InChI |
InChI=1S/C28H22O/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-22H/b13-11+,14-12+ |
InChIキー |
LZJZCZPVUPKZQM-PHEQNACWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC3=CC=C(C=C3)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692802.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B11692829.png)
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)

![2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692851.png)

